molecular formula C12H11NO4 B11635759 3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one

3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B11635759
M. Wt: 233.22 g/mol
InChI Key: JXNWQTNYOLHESU-CLFYSBASSA-N
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Description

ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

The synthesis of ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the benzoxazine ring. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE can be compared with other benzoxazine derivatives such as ETHYL 2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}ACETATE. While both compounds share a similar core structure, they differ in their specific functional groups and biological activities. ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE is unique in its specific applications and properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

InChI

InChI=1S/C12H11NO4/c1-2-16-11(14)7-9-12(15)17-10-6-4-3-5-8(10)13-9/h3-7,13H,2H2,1H3/b9-7-

InChI Key

JXNWQTNYOLHESU-CLFYSBASSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C(=O)OC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=C1C(=O)OC2=CC=CC=C2N1

Origin of Product

United States

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